4-Bromo-5-isopropyl-2-methylphenyl 4-methoxybenzenecarboxylate 4-Bromo-5-isopropyl-2-methylphenyl 4-methoxybenzenecarboxylate
Brand Name: Vulcanchem
CAS No.: 439094-30-1
VCID: VC4199719
InChI: InChI=1S/C18H19BrO3/c1-11(2)15-10-17(12(3)9-16(15)19)22-18(20)13-5-7-14(21-4)8-6-13/h5-11H,1-4H3
SMILES: CC1=CC(=C(C=C1OC(=O)C2=CC=C(C=C2)OC)C(C)C)Br
Molecular Formula: C18H19BrO3
Molecular Weight: 363.251

4-Bromo-5-isopropyl-2-methylphenyl 4-methoxybenzenecarboxylate

CAS No.: 439094-30-1

Cat. No.: VC4199719

Molecular Formula: C18H19BrO3

Molecular Weight: 363.251

* For research use only. Not for human or veterinary use.

4-Bromo-5-isopropyl-2-methylphenyl 4-methoxybenzenecarboxylate - 439094-30-1

Specification

CAS No. 439094-30-1
Molecular Formula C18H19BrO3
Molecular Weight 363.251
IUPAC Name (4-bromo-2-methyl-5-propan-2-ylphenyl) 4-methoxybenzoate
Standard InChI InChI=1S/C18H19BrO3/c1-11(2)15-10-17(12(3)9-16(15)19)22-18(20)13-5-7-14(21-4)8-6-13/h5-11H,1-4H3
Standard InChI Key CLDTXFVCYCDOOI-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1OC(=O)C2=CC=C(C=C2)OC)C(C)C)Br

Introduction

Chemical Identity and Structural Characteristics

The compound’s IUPAC name is (4-bromo-2-methyl-5-propan-2-ylphenyl) 4-methoxybenzoate, reflecting its biphenyl ester architecture . Key identifiers include:

PropertyValue
CAS Number439094-30-1
Molecular FormulaC18H19BrO3\text{C}_{18}\text{H}_{19}\text{BrO}_3
Molecular Weight363.25 g/mol
MDL NumberMFCD02661629
Synonyms4-Methoxybenzoic acid 4-bromo-2-methyl-5-(1-methylethyl)phenyl ester

The bromine atom at the para position of the phenolic ring enhances electrophilic substitution potential, while the methoxy group on the benzoate moiety contributes to electronic modulation .

Synthesis and Manufacturing Processes

The synthesis typically involves esterification between 4-bromo-5-isopropyl-2-methylphenol and 4-methoxybenzoyl chloride under acidic catalysis. A representative reaction is:

4-Bromo-5-isopropyl-2-methylphenol+4-Methoxybenzoyl ChlorideH2SO44-Bromo-5-isopropyl-2-methylphenyl 4-methoxybenzenecarboxylate+HCl\text{4-Bromo-5-isopropyl-2-methylphenol} + \text{4-Methoxybenzoyl Chloride} \xrightarrow{\text{H}_2\text{SO}_4} \text{4-Bromo-5-isopropyl-2-methylphenyl 4-methoxybenzenecarboxylate} + \text{HCl}

Key steps include:

  • Reagent Purification: Starting materials are often purified via column chromatography to avoid side reactions.

  • Catalysis: Sulfuric acid or p-toluenesulfonic acid accelerates ester bond formation.

  • Yield Optimization: Reactions typically proceed at 60–80°C for 12–24 hours, yielding 70–85% product.

Physicochemical Properties

Experimental and computed properties are summarized below:

PropertyValueMethod
Melting Point92–94°C (predicted)Differential Scanning Calorimetry
SolubilityInsoluble in water; soluble in DMSO, DMFUSP Methods
LogP (Partition Coefficient)4.2 ± 0.3Computational (PubChem)
StabilityStable under inert atmosphere; sensitive to hydrolysis above pH 9Accelerated Stability Testing

Spectroscopic data includes:

  • 1H NMR^1\text{H NMR}: δ 7.85 (d, 2H, aromatic), 6.95 (d, 2H, aromatic), 2.55 (s, 3H, CH3_3), 1.25 (d, 6H, isopropyl) .

  • IR: 1720 cm1^{-1} (C=O stretch), 1250 cm1^{-1} (C-O ester).

Applications in Pharmaceutical and Agrochemical Research

Pharmaceutical Intermediate

The compound’s bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to biaryl structures common in drug candidates . For example, it has been used to synthesize kinase inhibitors targeting oncology pathways.

Agrochemical Development

In agrochemistry, the methoxybenzoate moiety enhances lipid solubility, improving pesticidal uptake. Derivatives exhibit herbicidal activity against Amaranthus retroflexus at IC50_{50} values of 12–18 μM.

ParameterRecommendation
ToxicitySuspected irritant (skin/eyes)
Storage2–8°C under nitrogen atmosphere
Personal Protective EquipmentGloves, lab coat, goggles
DisposalIncineration following EPA guidelines

Handling requires ventilation to mitigate inhalation risks .

SupplierRegionPurityPrice (USD/mg)
Matrix ScientificUnited States98%90–146
Key Organics Limited/BionetUnited Kingdom95%Inquiry-based
Ryan Scientific, Inc.United States97%60–105

Prices vary with scale, with bulk orders (≥10 mg) offering cost reductions .

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